molecular formula C4H8S B14725118 But-3-ene-2-thiol CAS No. 5937-82-6

But-3-ene-2-thiol

Cat. No.: B14725118
CAS No.: 5937-82-6
M. Wt: 88.17 g/mol
InChI Key: FRBFUAKXOIGPDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

But-3-ene-2-thiol (IUPAC name: 3-buten-2-thiol) is an organosulfur compound with the molecular formula C₄H₈S. Its structure features a thiol (-SH) group on the second carbon of a but-3-ene chain (CH₂=CH-C(SH)-CH₃). Thiols like this compound are pivotal in organic synthesis, particularly in reactions involving sulfur nucleophiles or thiol-ene "click" chemistry, a method highlighted in for forming carbon-heteroatom bonds .

Properties

IUPAC Name

but-3-ene-2-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8S/c1-3-4(2)5/h3-5H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBFUAKXOIGPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80572331
Record name But-3-ene-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5937-82-6
Record name But-3-ene-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

But-3-ene-2-thiol can be synthesized through several methods. One common approach involves the addition of hydrogen sulfide (H₂S) to but-3-ene under specific conditions. This reaction typically requires a catalyst, such as a metal catalyst, to facilitate the addition of the thiol group to the butene chain.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more complex processes to ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction environments to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

But-3-ene-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form alkanethiols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides under basic conditions.

Major Products Formed

    Oxidation: Disulfides (R-S-S-R) and sulfonic acids (R-SO₃H).

    Reduction: Alkanethiols (R-SH).

    Substitution: Various substituted thiol derivatives depending on the reactants used.

Scientific Research Applications

But-3-ene-2-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of but-3-ene-2-thiol involves its thiol group, which can participate in various chemical reactions. The thiol group is highly nucleophilic, allowing it to react with electrophiles and form covalent bonds. This reactivity is central to its role in thiol-ene click chemistry, where it adds to alkenes or alkynes to form stable carbon-sulfur bonds .

Comparison with Similar Compounds

Table 1: Comparative Properties of Functional Group Analogs

Compound Functional Group Boiling Point (°C, est.) pKa (est.) Key Reactivity
This compound -SH 90–100 ~10–12 Nucleophilic substitution, oxidation
3-Buten-2-ol -OH 105–115 ~16–19 Esterification, dehydration
3-Buten-2-one -C=O 80–90 N/A Nucleophilic addition, ketonization
trans-2-Butenal -CHO 104–106 N/A Oxidation, aldol condensation

Comparison with Structural Isomers and Related Thiols

2-Butanethiol

  • Structure : CH₃-CH₂-CH(SH)-CH₃
  • Comparison : The saturated backbone of 2-butanethiol reduces reactivity toward addition reactions compared to the unsaturated this compound.

1-Butanethiol

  • Structure : CH₂(SH)-CH₂-CH₂-CH₃
  • Comparison : The terminal thiol group in 1-butanethiol makes it more volatile (lower boiling point ~98°C) than this compound.

Comparison with Sulfur-Containing Compounds

1-(3-Ethyl-5,6-dimethyl-1,3-benzothiazol-2-ylidene)butane-2-thione

  • Structure : Features a thione (C=S) group instead of a thiol.
  • Comparison : Thiones are less acidic than thiols and participate in different reactions, such as cycloadditions. The aromatic benzothiazole ring in this compound () enhances stability compared to this compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.